2-Bromo-1-methylnaphthalene
Overview
Description
2-Bromo-1-methylnaphthalene is a brominated naphthalene derivative that is of interest in various chemical research areas. While the provided data does not directly discuss 2-Bromo-1-methylnaphthalene, it does include information on structurally related compounds which can offer insights into the properties and reactivity of brominated naphthalenes.
Synthesis Analysis
The synthesis of brominated naphthalenes can be achieved through various methods. For instance, the Diels-Alder reaction has been utilized to synthesize regioisomeric brominated naphthalenes, such as 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, from 2-methylfuran and 3-bromobenzyne . Another approach involves the bromination of 2-methylnaphthalene at low temperatures to yield 1-bromo-2-methylnaphthalene, which can then be converted to 1-methoxy-2-methylnaphthalene using sodium methoxide . These methods highlight the reactivity of methyl-substituted naphthalenes towards bromination and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of brominated naphthalenes can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, and UV-VIS, as demonstrated in the study of 2-bromo-6-methoxynaphthalene . Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the vibrational modes, molecular orbitals, and electron density distribution. The HOMO-LUMO energy gap is a critical parameter indicating the stability of the molecule, with a larger gap suggesting greater stability .
Chemical Reactions Analysis
Brominated naphthalenes participate in various chemical reactions. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to the formation of a π-complex with a trimethylenemethane-type ligand, indicating the potential for complex formation and reactivity with transition metals . The bromination of dihydroxynaphthalenes also yields dibromo derivatives, which can be further reduced and methylated to produce other functionalized naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The presence of a bromine atom can significantly affect the electronic properties, reactivity, and intermolecular interactions of the molecule. For instance, the anti-cancer potential of 2-bromo-6-methoxynaphthalene has been explored through molecular docking studies, indicating that the brominated naphthalene could interact with biological targets . Additionally, the environmental and toxicological concerns associated with the synthesis of these compounds have prompted the development of safer and more sustainable synthetic methods .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : Bromination of 2-methylnaphthalene at low temperatures leads to the formation of 1-bromo-2-methylnaphthalene, a compound closely related to 2-bromo-1-methylnaphthalene. This process highlights the potential for producing various brominated naphthalene derivatives, useful in further chemical syntheses (Wang Hai-yang, 2009).
- Characterization of Derivatives : Chiral derivatives of 1-bromo-4-methylnaphthalene, another similar compound, have been prepared and used to study π-facial selectivity in reactions with singlet oxygen, indicating the importance of substituent effects in these types of compounds (W. Adam & M. Prein, 1994).
Chemical Interactions and Properties
- Molecular Interactions : Studies on systems like 2-methylnaphthalene and 2-halonaphthalenes have revealed interesting interactions between methyl and halogen groups, which can be crucial in understanding the behavior of brominated naphthalenes (T. Calvet et al., 1999).
- Fluorescent Tracer Applications : 1-Methylnaphthalene, closely related to 2-bromo-1-methylnaphthalene, is used as a laser-induced fluorescence tracer in internal combustion engines, indicating potential applications of its brominated derivative in similar diagnostic and analytical techniques (Peter Fendt et al., 2020).
Catalysis and Industrial Applications
- Catalysis Research : Studies involving the conversion of 1-methylnaphthalene to methyldecalins using catalysis present insights into potential industrial applications of brominated naphthalenes in the field of catalysis and material synthesis (B. Demirel & W. Wiser, 1996).
- Oxidation Studies : Oxidation studies of 1-methylnaphthalene provide foundational knowledge that could be applicable to the study of 2-bromo-1-methylnaphthalene, especially in understanding its behavior under different conditions such as high temperatures and pressures (K. Mati et al., 2007).
Environmental and Health Research
- Toxicology Studies : Research on the toxicity and metabolism of methylnaphthalene in mice might provide indirect insights into the environmental and health impacts of its brominated counterparts, which could be crucial for assessing their safe use in various applications (K. A. Griffin et al., 1981).
Future Directions
properties
IUPAC Name |
2-bromo-1-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFBKVIGAYAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498116 | |
Record name | 2-Bromo-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methylnaphthalene | |
CAS RN |
20601-22-3 | |
Record name | 2-Bromo-1-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20601-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20601-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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